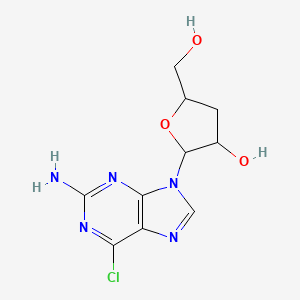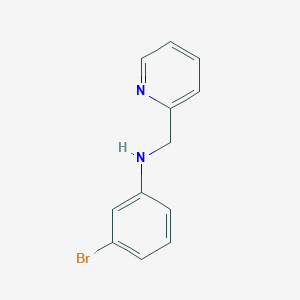
(E)-N-(2-(4-Chlorophenyl)-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-(4-Chlorophenyl)-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate is a complex organic compound known for its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(4-Chlorophenyl)-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate typically involves a multi-step process. The initial step often includes the formation of the intermediate (4-Chlorophenyl)-3-(dimethylamino)allylidene, which is then reacted with N-methylmethanaminium to form the final product. The reaction conditions usually require a controlled environment with specific temperature and pressure settings to ensure the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production time, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-(2-(4-Chlorophenyl)-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Reagents such as halogens, acids, and bases are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.
Aplicaciones Científicas De Investigación
(E)-N-(2-(4-Chlorophenyl)-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development and as a treatment for various medical conditions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of (E)-N-(2-(4-Chlorophenyl)-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and affecting cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-N-(2-(4-Chlorophenyl)-3-(dimethylamino)allylidene)-N-methylmethanaminium chloride
- (E)-N-(2-(4-Chlorophenyl)-3-(dimethylamino)allylidene)-N-methylmethanaminium bromide
Uniqueness
(E)-N-(2-(4-Chlorophenyl)-3-(dimethylamino)allylidene)-N-methylmethanaminium hexafluorophosphate is unique due to its hexafluorophosphate anion, which imparts distinct chemical and physical properties. This anion can influence the compound’s solubility, stability, and reactivity, making it different from its chloride and bromide counterparts.
Propiedades
Fórmula molecular |
C13H18ClF6N2P |
|---|---|
Peso molecular |
382.71 g/mol |
Nombre IUPAC |
[(E)-2-(4-chlorophenyl)-3-(dimethylamino)prop-2-enylidene]-dimethylazanium;hexafluorophosphate |
InChI |
InChI=1S/C13H18ClN2.F6P/c1-15(2)9-12(10-16(3)4)11-5-7-13(14)8-6-11;1-7(2,3,4,5)6/h5-10H,1-4H3;/q+1;-1 |
Clave InChI |
BSKBQOZFQWZQDI-UHFFFAOYSA-N |
SMILES isomérico |
CN(C)/C=C(/C=[N+](C)C)\C1=CC=C(C=C1)Cl.F[P-](F)(F)(F)(F)F |
SMILES canónico |
CN(C)C=C(C=[N+](C)C)C1=CC=C(C=C1)Cl.F[P-](F)(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Z)-[4-(4-methylpiperazin-1-yl)-2-sulfanylidene-1H-1,5-benzodiazepin-3-ylidene]methyl] acetate](/img/structure/B12096518.png)










![(2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12096583.png)


